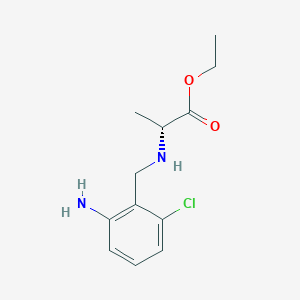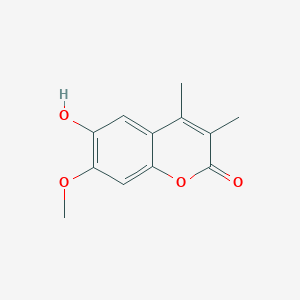
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4,5-trimethoxybenzoyl group and a hydroxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 4-ethoxycarbonyl-1,3-thiazole-2-isocyanate with 1,2,4-trimethoxybenzene in the presence of tin chloride (IV) as a catalyst. The reaction is carried out in chlorobenzene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers, onto the thiazole ring.
Scientific Research Applications
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: This compound is structurally similar but features an ethoxycarbonyl group instead of a hydroxycarbonyl group.
2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-[(2-dicyclohexylaminoethyl)aminocarbonyl]-1,3-thiazole: This compound has a more complex structure with additional substituents on the thiazole ring.
Uniqueness
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethoxybenzoyl group and the hydroxycarbonyl group allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
Properties
Molecular Formula |
C14H14N2O6S |
|---|---|
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O6S/c1-20-9-5-11(22-3)10(21-2)4-7(9)12(17)16-14-15-8(6-23-14)13(18)19/h4-6H,1-3H3,(H,18,19)(H,15,16,17) |
InChI Key |
NJPNBZKMVUGMAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]acetamide](/img/structure/B8344125.png)







![2-(3-Bromophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8344183.png)


